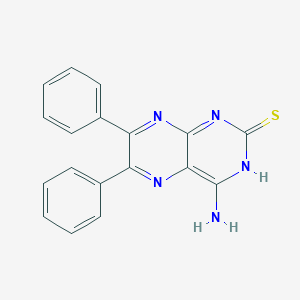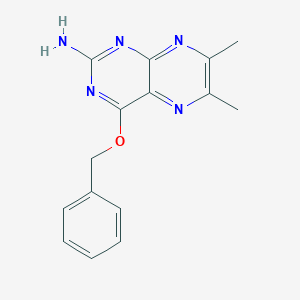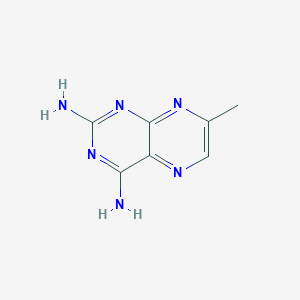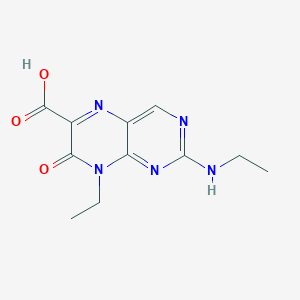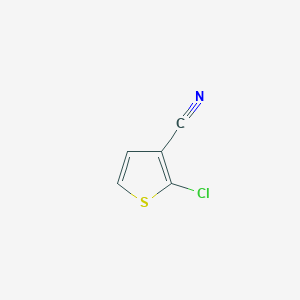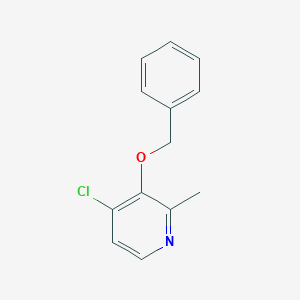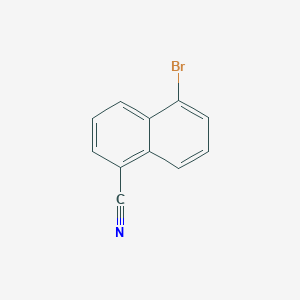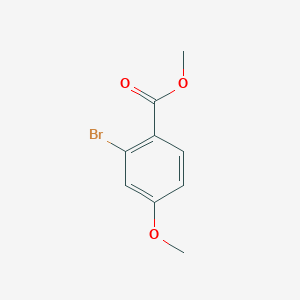
1,1,1-Trifluorohexane
Vue d'ensemble
Description
1,1,1-Trifluorohexane is a chemical compound with the molecular formula C6H11F3 . It has an average mass of 140.147 Da and a monoisotopic mass of 140.081284 Da .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluorohexane consists of a hexane backbone with three fluorine atoms attached to one of the carbon atoms . The presence of fluorine atoms significantly influences the properties of the molecule due to the high electronegativity of fluorine.Physical And Chemical Properties Analysis
1,1,1-Trifluorohexane has a density of 1.0±0.1 g/cm³. It has a boiling point of 89.8±8.0 °C at 760 mmHg and a vapor pressure of 65.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 31.6±3.0 kJ/mol, and the flash point is 1.3±6.4 °C . The compound has a molar refractivity of 30.3±0.3 cm³ .Applications De Recherche Scientifique
Environmental Exposure and Health Risks
- 1,1,1-Trifluorohexane is a part of the polyfluoroalkyl chemicals (PFCs) group. Research shows that exposure to PFCs is widespread in the general U.S. population. A study on the U.S. population's exposure to PFCs, including perfluorohexane sulfonic acid (PFHxS), highlights significant variability in serum concentrations by race/ethnicity and sex. This variability and the changes in concentrations over time indicate evolving environmental and health impacts of these chemicals (Calafat et al., 2007).
Chemical Properties and Molecular Structure
- The chemical properties of molecules similar to 1,1,1-Trifluorohexane, such as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, have been studied in detail. Investigations using density functional theory calculations and various spectroscopic techniques have provided insights into the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of these compounds (Vakili et al., 2012).
Catalytic Applications
- Compounds related to 1,1,1-Trifluorohexane, such as scandium trifluoromethanesulfonate, are used as catalysts in organic synthesis. This compound, in particular, has been shown to be highly effective in the acylation of alcohols with acid anhydrides and mixed anhydrides, showcasing the utility of fluorinated compounds in catalysis (Ishihara et al., 1996).
Industrial and Commercial Uses
- The environmental and health risks associated with common liquid perfluoro-n-alkanes, including perfluorohexane (which shares structural similarities with 1,1,1-Trifluorohexane), have been studied. These compounds are used in various industrial and commercial applications and pose hazards due to their potent greenhouse gas properties and toxic decomposition products (Tsai, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1-trifluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOOHTZZDPJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556001 | |
| Record name | 1,1,1-Trifluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluorohexane | |
CAS RN |
17337-12-1 | |
| Record name | 1,1,1-Trifluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




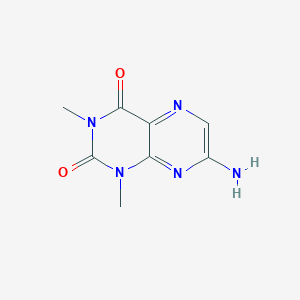
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)
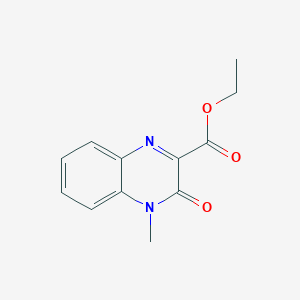
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
